molecular formula C21H24N2O6 B6501825 methyl 4-({[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]carbamoyl}formamido)benzoate CAS No. 1396786-18-7

methyl 4-({[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]carbamoyl}formamido)benzoate

Cat. No.: B6501825
CAS No.: 1396786-18-7
M. Wt: 400.4 g/mol
InChI Key: OOKNVGVAALGZFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-({[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]carbamoyl}formamido)benzoate is a synthetic organic compound featuring a benzoate ester core functionalized with a carbamoyl formamido group and a substituted 2-hydroxypropyl chain. While direct synthetic or analytical data for this compound are absent in the provided evidence, its structural motifs align with benzoate derivatives studied for applications in medicinal chemistry and materials science.

Properties

IUPAC Name

methyl 4-[[2-[[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]amino]-2-oxoacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O6/c1-21(27,12-14-4-10-17(28-2)11-5-14)13-22-18(24)19(25)23-16-8-6-15(7-9-16)20(26)29-3/h4-11,27H,12-13H2,1-3H3,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOKNVGVAALGZFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)OC)(CNC(=O)C(=O)NC2=CC=C(C=C2)C(=O)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 4-({[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]carbamoyl}formamido)benzoate is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings, including biological activities, synthetic methods, and case studies related to this compound.

Chemical Structure and Properties

The compound's IUPAC name is this compound, with the molecular formula C20H26N2O5C_{20}H_{26}N_2O_5. It features a benzoate moiety linked to a carbamoyl group, which is further substituted with a hydroxy and methoxy phenyl group. The structural complexity suggests potential interactions with various biological targets.

Antiproliferative Activity

Recent studies have highlighted the antiproliferative effects of related compounds, suggesting that this compound may exhibit similar properties. For instance, derivatives of benzimidazole carboxamides bearing methoxy and hydroxy groups have shown significant antiproliferative activity against cancer cell lines such as MCF-7, with IC50 values ranging from 1.2 to 5.3 μM . This suggests a potential for this compound in cancer therapy.

Table 1: Antiproliferative Activity of Related Compounds

CompoundCell LineIC50 (μM)
Compound AMCF-73.1
Compound BHCT 1163.7
Compound CHEK 2935.3
This compoundTBDTBD

Antioxidant Activity

Compounds with similar structures have also demonstrated antioxidant properties, which are crucial for mitigating oxidative stress in cells. The presence of hydroxyl groups is often associated with increased radical scavenging activity . The antioxidant capacity can be evaluated using various spectroscopic methods, which would be beneficial for assessing the efficacy of this compound.

The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets within cells. These interactions could lead to modulation of signaling pathways involved in cell proliferation and apoptosis .

Case Studies and Research Findings

Several studies have explored the synthesis and biological evaluation of compounds structurally related to this compound. For example, a study on N-substituted benzimidazole carboxamides revealed that modifications at the phenolic ring significantly influenced their biological activity, particularly against cancer cell lines .

Case Study: Antiproliferative Screening

A comprehensive screening of various derivatives showed that compounds with multiple hydroxyl and methoxy substitutions exhibited enhanced antiproliferative activities compared to their counterparts with fewer substituents. This finding underscores the importance of structural modifications in optimizing biological activity.

Comparison with Similar Compounds

Table 1: Comparative Data for Selected Benzoate Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Spectral Data (¹H NMR) Reference
Methyl 4-({[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]carbamoyl}formamido)benzoate (Target) C₂₁H₂₄N₂O₇ (estimated) 416.43 (estimated) N/A N/A
C6 (Methyl 4-(4-(2-(4-Methoxyphenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate) C₃₅H₃₂N₃O₄ 570.66 180–182 (yellow solid) δ 8.45 (d, quinoline-H), 3.90 (s, OCH₃)
A6 ((E)-3-Methoxy-4-(((4-methoxyphenyl)imino)methyl)phenyl 4-(hexyloxy)benzoate) C₂₈H₃₀N₂O₅ 474.55 98–100 (crystalline) δ 8.30 (s, imine-H), 3.80 (s, OCH₃)

Key Observations :

  • Molecular Weight: The target compound (estimated 416 g/mol) is lighter than C6 (570 g/mol) due to the absence of the quinoline-piperazine system.
  • Melting Points: C6’s higher melting point (180–182°C) reflects crystalline packing from planar quinoline and piperazine groups, whereas A6’s lower melting point (98–100°C) correlates with its flexible hexyloxy chain.
  • Spectral Data: The target’s anticipated ¹H NMR signals would include resonances for the hydroxyl (δ ~5.0–5.5, broad) and methoxy (δ ~3.8–3.9) groups, contrasting with C6’s quinoline protons (δ 8.45) and A6’s imine proton (δ 8.30).

Functional Implications

  • Halogenated analogs (e.g., C2–C4) exhibit lower solubility due to electronegative substituents .
  • Hydrogen Bonding: The target’s hydroxyl and carbamoyl groups enable stronger hydrogen bonding than C6’s quinoline or A6’s imine, possibly enhancing binding affinity in biological contexts.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.